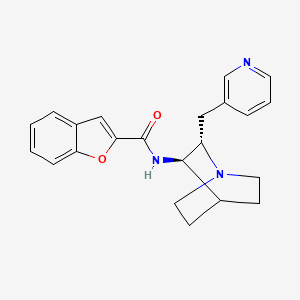
Bradanicline
概要
説明
ブラダニクリンは、TC-5619というコードネームでも知られている、タルガセプト社が開発した薬剤です。神経ニコチン性アセチルコリン受容体のα7サブタイプに対する部分アゴニストとして作用します。 この化合物は動物実験で認知機能を高める効果を示し、当初は統合失調症や注意欠陥多動性障害の潜在的な治療法として開発されました .
2. 製法
ブラダニクリンの合成には、ベンゾフラン環とキヌクリジン部位が融合したコア構造の調製から始まる複数のステップが含まれます。合成ルートは通常、以下のような手順を含みます。
ベンゾフラン環の形成: このステップでは、適切な前駆体を環化してベンゾフラン環を形成します。
キヌクリジン部位の結合: 次に、キヌクリジン構造は、求核置換反応や還元アミノ化を含む一連の反応によってベンゾフラン環に結合されます。
最終的な修飾:
ブラダニクリンの工業生産方法では、これらの合成ルートの最適化を行い、高い収率と純度を実現するとともに、大規模生産に対応できるようにする必要があります。
準備方法
The synthesis of Bradanicline involves several steps, starting with the preparation of the core structure, which includes a benzofuran ring fused to a quinuclidine moiety. The synthetic route typically involves:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Attachment of the Quinuclidine Moiety: The quinuclidine structure is then attached to the benzofuran ring through a series of reactions, including nucleophilic substitution and reductive amination.
Final Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
ブラダニクリンは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、ブラダニクリンに存在する官能基を修飾するために使用できます。
置換: 求核置換反応は、ブラダニクリンの合成において、コア構造にさまざまな置換基を導入するために一般的に使用されます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
ブラダニクリンは、以下のものを含むさまざまな科学研究の応用において調査されてきました。
科学的研究の応用
Bradanicline has been investigated for various scientific research applications, including:
Respiratory Diseases: This compound has been evaluated for its efficacy in treating refractory chronic cough, possibly through sensory gating in the central nervous system.
Chemogenetics: The compound has been used in engineered receptors for neuronal inhibition and seizure control, demonstrating its potential in treating epilepsy.
作用機序
ブラダニクリンは、神経ニコチン性アセチルコリン受容体のα7サブタイプの活性を調節することで効果を発揮します。これらの受容体は、炎症調節や認知機能など、さまざまな生物学的機能に関与しています。 ブラダニクリンによるα7受容体の活性化は、神経保護につながり、神経細胞の劣化と死滅を抑制します .
類似化合物との比較
ブラダニクリンは、α7ニコチン性アセチルコリン受容体に対する選択的なアゴニストという点でユニークです。類似の化合物には、以下のものがあります。
ブラダニクリンのα7サブタイプに対する特異性は、認知機能向上や神経保護の研究において特に価値があり、他のニコチン性受容体アゴニストとは一線を画しています .
特性
Key on ui mechanism of action |
Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection. |
|---|---|
CAS番号 |
639489-84-2 |
分子式 |
C22H23N3O2 |
分子量 |
361.4 g/mol |
IUPAC名 |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |
InChIキー |
OXKRFEWMSWPKKV-GHTZIAJQSA-N |
SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
異性体SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
正規SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Key on ui other cas no. |
639489-84-2 |
同義語 |
N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)
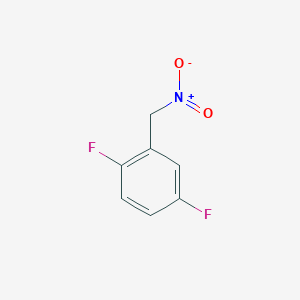

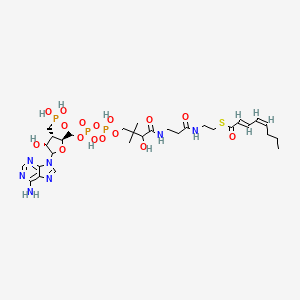
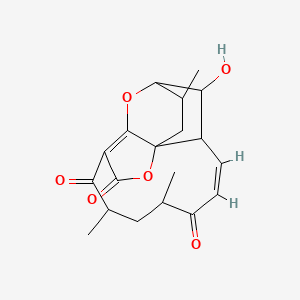
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
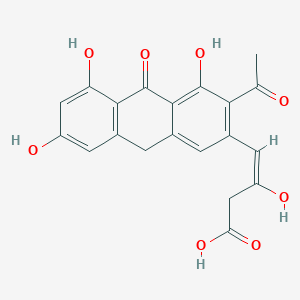
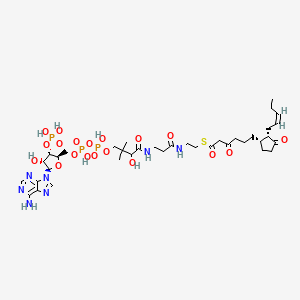
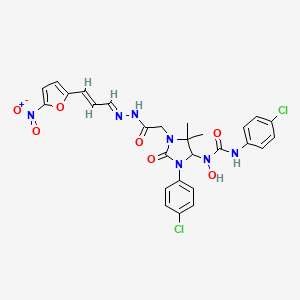
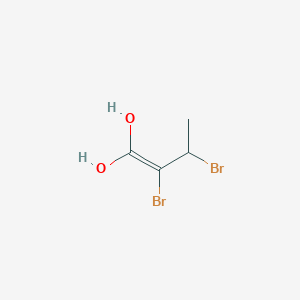
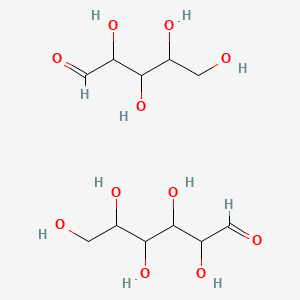
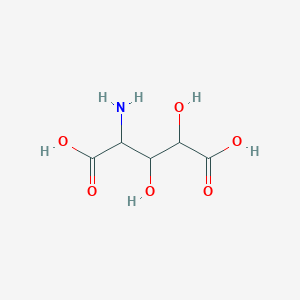
![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)
